

Spectroscopic and Synthetic Profile of 1-(Isopropylsulfonyl)-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Isopropylsulfonyl)-2-nitrobenzene

Cat. No.: B1314106

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the key organic intermediate, **1-(Isopropylsulfonyl)-2-nitrobenzene**. This compound serves as a critical building block in the synthesis of various pharmaceutical agents, most notably the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses and a visual representation of its synthetic pathway.

Spectroscopic Data

The structural elucidation of **1-(Isopropylsulfonyl)-2-nitrobenzene** is supported by a combination of spectroscopic techniques. The data presented below has been compiled from various sources to provide a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR)

The ^1H NMR spectrum, typically recorded in deuterated chloroform (CDCl_3), reveals characteristic signals for the aromatic and isopropyl protons. The strong electron-withdrawing nature of the nitro and sulfonyl groups significantly deshields the aromatic protons.

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity
Aromatic (ortho to $-\text{NO}_2$)	8.0 - 8.2	Multiplet
Aromatic (meta to $-\text{NO}_2$)	7.4 - 7.6	Multiplet
Isopropyl CH	Data not available	Septet
Isopropyl CH_3	Data not available	Doublet

^{13}C NMR (Carbon-13 NMR)

Specific quantitative ^{13}C NMR data for **1-(Isopropylsulfonyl)-2-nitrobenzene** was not available in the searched public domain resources. Analysis of structurally similar compounds, such as nitrobenzene, suggests that the carbon atoms in the aromatic ring would exhibit distinct chemical shifts due to the electronic effects of the substituents. The carbon attached to the sulfonyl group and the carbon bearing the nitro group would be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum highlights the presence of key functional groups within the molecule. The most prominent absorption bands are associated with the nitro and sulfonyl groups.

Functional Group	Vibrational Mode	Wavenumber (cm^{-1})
Nitro (NO_2)	Asymmetric Stretch	1532
Sulfonyl (SO_2)	Symmetric Stretch	1350

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Analysis Type	m/z Value	Interpretation
Molecular Ion Peak	229	[M] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

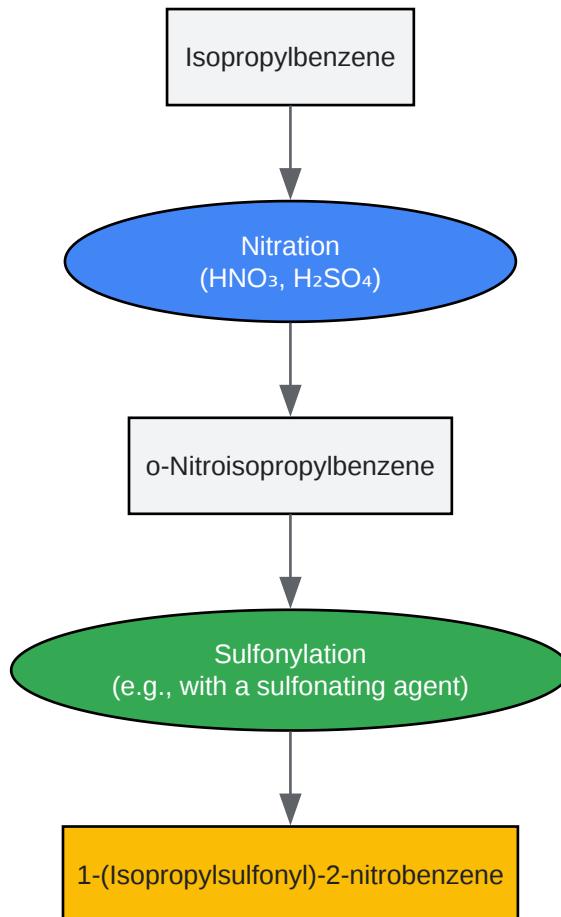
NMR Spectroscopy

A solution of **1-(Isopropylsulfonyl)-2-nitrobenzene** is prepared by dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is then acquired on a high-resolution NMR spectrometer. For ^1H NMR, the spectral width is set to encompass the aromatic and aliphatic regions. For ^{13}C NMR, a wider spectral width is used, and the acquisition is typically proton-decoupled to simplify the spectrum.

IR Spectroscopy

The IR spectrum of solid **1-(Isopropylsulfonyl)-2-nitrobenzene** is typically obtained using the Potassium Bromide (KBr) pellet method. A small amount of the finely ground sample is intimately mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet, through which the infrared beam is passed. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry


The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Synthetic Pathway

1-(Isopropylsulfonyl)-2-nitrobenzene is typically synthesized in a two-step process starting from isopropylbenzene (cumene). The following diagram illustrates the general synthetic

workflow.

Synthesis of 1-(Isopropylsulfonyl)-2-nitrobenzene

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **1-(Isopropylsulfonyl)-2-nitrobenzene**.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 1-(Isopropylsulfonyl)-2-nitrobenzene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1314106#spectroscopic-data-for-1-isopropylsulfonyl-2-nitrobenzene-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com